2-hydroxy-2-methylcyclopentan-1-one
Overview
Description
2-hydroxy-2-methylcyclopentan-1-one is an organic compound with the molecular formula C6H10O2 It is a cyclic ketone with a hydroxyl group and a methyl group attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 2-hydroxy-2-methylcyclopentan-1-one involves the Morita-Baylis-Hillman reaction. This reaction uses 2-cyclopenten-1-one and formalin in the presence of a catalyst such as tributylphosphine or dimethylphenylphosphine. The reaction is highly efficient and yields the desired product in excellent yield .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The choice of solvent and reaction conditions can significantly impact the efficiency and yield of the production process. Optimization of these parameters is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-2-methylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methylcyclopentanone or 2-methylcyclopentanecarboxylic acid.
Reduction: Formation of 2-hydroxy-2-methylcyclopentanol.
Substitution: Formation of various substituted cyclopentanones depending on the reagent used.
Scientific Research Applications
2-hydroxy-2-methylcyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-hydroxy-2-methylcyclopentan-1-one involves its interaction with various molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity and interactions with other molecules. These functional groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, influencing the compound’s biological and chemical activity.
Comparison with Similar Compounds
Similar Compounds
2-methylcyclopentanone: Similar structure but lacks the hydroxyl group.
2-hydroxy-3-methylcyclopentanone: Similar structure with an additional methyl group.
Cyclopentanone: The parent compound without any substituents.
Uniqueness
2-hydroxy-2-methylcyclopentan-1-one is unique due to the presence of both a hydroxyl and a methyl group on the cyclopentane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-hydroxy-2-methylcyclopentan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-6(8)4-2-3-5(6)7/h8H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPSWNUPSRRWEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701301210 | |
Record name | 2-Hydroxy-2-methylcyclopentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701301210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55767-59-4 | |
Record name | 2-Hydroxy-2-methylcyclopentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55767-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-2-methylcyclopentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701301210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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